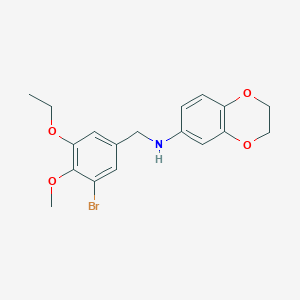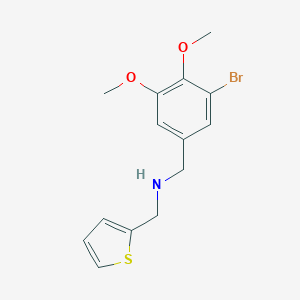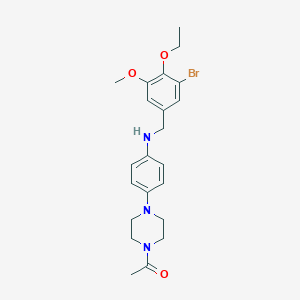![molecular formula C15H22BrNO2 B283440 N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-(tert-butyl)amine](/img/structure/B283440.png)
N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-(tert-butyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-(tert-butyl)amine, commonly known as BAM-15, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. BAM-15 belongs to the class of mitochondrial uncouplers, which are compounds that disrupt the electrochemical gradient across the mitochondrial inner membrane, leading to increased energy expenditure and decreased ATP production.
作用機序
BAM-15 acts as a mitochondrial uncoupler by disrupting the electrochemical gradient across the mitochondrial inner membrane. This leads to increased proton leakage and decreased ATP production, resulting in increased energy expenditure and decreased cellular respiration. BAM-15 has been shown to target the mitochondrial adenine nucleotide translocator (ANT), which is responsible for exchanging ATP and ADP across the mitochondrial inner membrane.
Biochemical and physiological effects:
BAM-15 has been shown to have several biochemical and physiological effects, including increased energy expenditure, decreased ATP production, and induction of apoptosis in cancer cells. In addition, BAM-15 has been shown to improve glucose homeostasis and insulin sensitivity in animal models of obesity and type 2 diabetes.
実験室実験の利点と制限
One advantage of BAM-15 is its specificity for the mitochondrial adenine nucleotide translocator (ANT), which makes it a useful tool for studying mitochondrial function and metabolism. However, one limitation of BAM-15 is its potential toxicity at high concentrations, which can lead to mitochondrial dysfunction and cell death.
将来の方向性
There are several future directions for BAM-15 research, including its potential use as a therapeutic agent for metabolic disorders and cancer. In addition, BAM-15 could be used as a tool for studying mitochondrial function and metabolism in various cell types and disease models. Further research is needed to determine the optimal dosing and delivery methods for BAM-15, as well as its potential side effects and toxicity in vivo. Overall, BAM-15 represents a promising avenue for research into mitochondrial function and metabolism, with potential applications in both basic and clinical science.
合成法
BAM-15 was first synthesized by a team of researchers led by Dr. Yuriy Kirichok at the University of California, San Francisco. The synthesis involved several steps, including the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with allyl alcohol, followed by the reaction of the resulting product with tert-butylamine. The final product was purified using column chromatography, and its structure was confirmed using nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
BAM-15 has been primarily studied for its potential therapeutic applications in metabolic disorders and cancer. In metabolic disorders, BAM-15 has been shown to increase energy expenditure in adipocytes, leading to decreased adiposity and improved glucose homeostasis. In cancer, BAM-15 has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating the intrinsic apoptotic pathway.
特性
分子式 |
C15H22BrNO2 |
|---|---|
分子量 |
328.24 g/mol |
IUPAC名 |
N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C15H22BrNO2/c1-6-7-19-14-12(16)8-11(9-13(14)18-5)10-17-15(2,3)4/h6,8-9,17H,1,7,10H2,2-5H3 |
InChIキー |
JHMVGEVMFRFTLQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC1=CC(=C(C(=C1)Br)OCC=C)OC |
正規SMILES |
CC(C)(C)NCC1=CC(=C(C(=C1)Br)OCC=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B283357.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B283358.png)
![3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B283360.png)
![N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide](/img/structure/B283362.png)




![(3-Chloro-4-ethoxy-5-methoxybenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B283373.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine](/img/structure/B283374.png)

![N-{4-[(3-ethoxybenzyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B283376.png)
![N-{4-[(2,3-dimethoxybenzyl)amino]-2-methoxyphenyl}pentanamide](/img/structure/B283377.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B283380.png)